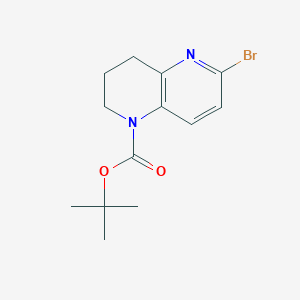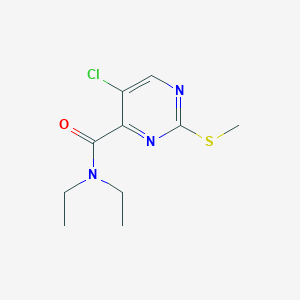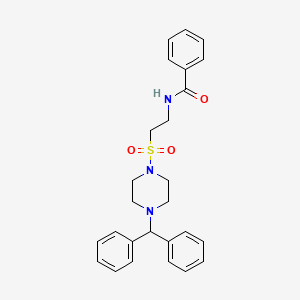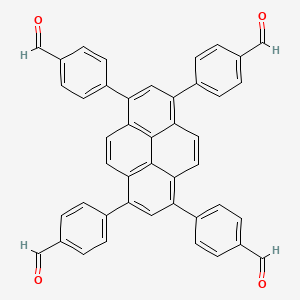
tert-Butyl 6-bromo-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-Butyl 6-bromo-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate is a useful research compound. Its molecular formula is C13H17BrN2O2 and its molecular weight is 313.195. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Complex Molecules
The chemical serves as a precursor in the synthesis of complex molecules with potential applications in catalysis and material science. For instance, the reaction of similar bridging ligands with [Ru(DMSO)4Cl2] in the presence of triethylamine and substituted pyridine leads to the formation of dinuclear complexes. These complexes are significant in water oxidation reactions, indicating the compound's utility in creating catalysts for environmental and energy-related applications (Zong & Thummel, 2005).
Development of Fluorescent Materials
In another research, the compound has contributed to the development of fluorescent materials. A study on the synthesis of 1,8-Bis(3-tert-butyl-9-acridyl)naphthalene N, N'-dioxide highlighted its potential in creating highly fluorescent scandium complexes. These complexes can be used for enantioselective sensing of chiral amino alcohols, which are crucial in chemical analysis and biochemical research (Liu, Pestano, & Wolf, 2008).
Catalysis and Chemical Reactions
Research has also demonstrated its role in the development of catalysts for chemical transformations. For example, a study on the synthesis and photoluminescence properties of rhenium(I) complexes based on terpyridine derivatives with hole-transporting units reveals its utility in creating materials with unique luminescent properties. These materials have applications in light-emitting devices and sensors, showcasing the compound's importance in advancing materials chemistry (Wang et al., 2013).
Organic Synthesis Methodologies
Furthermore, its use in organic synthesis methodologies is evident from the research on convenient synthesis of fused tetracyclic heterocycles under catalyst-free conditions. Such methodologies enhance the efficiency of synthesizing complex organic compounds, which are essential in pharmaceuticals, agrochemicals, and material science (Li et al., 2013).
Properties
IUPAC Name |
tert-butyl 6-bromo-3,4-dihydro-2H-1,5-naphthyridine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2/c1-13(2,3)18-12(17)16-8-4-5-9-10(16)6-7-11(14)15-9/h6-7H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFOXZDVNRVJPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B2547944.png)
![N-(2,5-dimethylphenyl)-2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2547945.png)
![11-(4-Butoxyphenyl)-4-[(3,5-difluorophenyl)methyl]-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one](/img/structure/B2547946.png)





![2-[(2,6-Dichlorobenzyl)sulfanyl]-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile](/img/structure/B2547955.png)

![N-[[5-(1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]methyl]-2-chloro-N-propan-2-ylpropanamide](/img/structure/B2547960.png)
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(4-bromophenyl)methanone](/img/structure/B2547962.png)


